(3,5-Difluorophenyl)(quinolin-3-yl)methanone
Overview
Description
3-(3,5-Difluorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9F2NO . It is also known by other names such as (3,5-Difluorophenyl)(quinolin-3-yl)methanone .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized in a review . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 3-(3,5-Difluorobenzoyl)quinoline consists of a quinoline ring attached to a 3,5-difluorobenzoyl group . The molecular weight of this compound is approximately 269.25 .Physical and Chemical Properties Analysis
The predicted properties of 3-(3,5-Difluorobenzoyl)quinoline include a boiling point of 415.1±40.0 °C, a density of 1.324±0.06 g/cm3, and a pKa of 2.55±0.11 .Scientific Research Applications
Fluorescence and Biochemistry Applications
Quinoline derivatives, including 3-(3,5-Difluorobenzoyl)quinoline, are known for their efficiency as fluorophores. They are widely used in biochemistry and medicine for studying various biological systems. These derivatives are also being investigated for their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Chemical Transformations
The study of reactions involving quinoline derivatives, such as regioselective nucleophilic substitution and synthesis of complex molecules, is significant. These processes contribute to the development of novel compounds with potential applications in various scientific fields (Ismail & Abass, 2001).
Novel Synthesis Methods
Innovative methods for synthesizing quinoline derivatives are constantly being developed. For instance, efficient synthesis methods involving intramolecular Friedel-Crafts acylation reactions have been proposed. These methods offer advantages like good yields, easy work-up, and environmentally friendly character, making them highly efficient for creating quinoline-based libraries (Yang, Liang, Zuo & Long, 2013).
Pharmaceutical Intermediates
Quinoline derivatives serve as important intermediates in the synthesis of pharmaceutically active compounds. Efficient and large-scale synthesis methods for such intermediates have been developed, which are crucial for pharmaceutical manufacturing (Bänziger, Cercus, Stampfer & Sunay, 2000).
Molecular Structure and Spectroscopic Analysis
Detailed studies on the molecular structure and spectroscopic characteristics of quinoline derivatives have been conducted. These studies include Density Functional Theory (DFT) calculations, Nuclear Magnetic Resonance (NMR), and UV-Vis absorption, providing insights into the electronic structure and potential applications of these compounds (Wazzan, Al-Qurashi & Faidallah, 2016).
Electrochemical Applications
The electrochemical properties of quinoline derivatives have been explored, revealing their potential in synthesizing new compounds. Electrochemical studies can lead to the discovery of novel derivatives with unique properties (Moghaddam et al., 2006).
Safety and Hazards
3-(3,5-Difluorobenzoyl)quinoline is classified as a GHS07 compound, indicating that it poses certain hazards. The associated hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antibacterial, antineoplastic, and antiviral activities . They have been used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, which could potentially affect multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities .
Properties
IUPAC Name |
(3,5-difluorophenyl)-quinolin-3-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-13-6-11(7-14(18)8-13)16(20)12-5-10-3-1-2-4-15(10)19-9-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMNSQVDURXNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265136 | |
Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187171-70-5 | |
Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Difluorophenyl)-3-quinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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